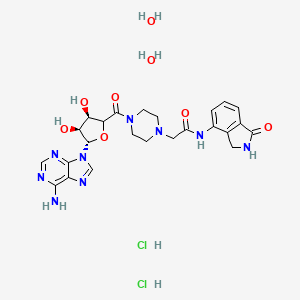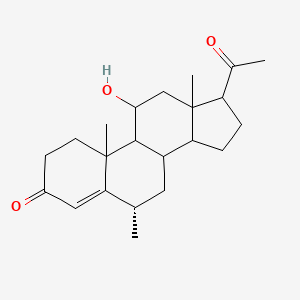
6 alpha-Methyl-11 beta-hydroxyprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6 alpha-Methyl-11 beta-hydroxyprogesterone, also known as medrysone, is a synthetic corticosteroid with anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of eye inflammation. The compound has a molecular formula of C22H32O3 and a molecular weight of 344.49 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6 alpha-Methyl-11 beta-hydroxyprogesterone involves several steps, starting from progesterone. The key steps include methylation and hydroxylation reactions. The reaction conditions typically involve the use of organic solvents and catalysts such as aluminum trichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in batch reactors with continuous monitoring of temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
6 alpha-Methyl-11 beta-hydroxyprogesterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the steroid backbone
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents such as chloroform and methanol .
Major Products
The major products formed from these reactions include various hydroxylated and methylated derivatives of the original compound. These derivatives often have different pharmacological properties and can be used for various therapeutic applications .
Applications De Recherche Scientifique
6 alpha-Methyl-11 beta-hydroxyprogesterone has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroid chemistry.
Biology: The compound is used to study the effects of corticosteroids on cellular processes.
Medicine: It is primarily used in ophthalmology for the treatment of eye inflammation. .
Industry: The compound is used in the formulation of various pharmaceutical products
Mécanisme D'action
6 alpha-Methyl-11 beta-hydroxyprogesterone exerts its effects by binding to corticosteroid receptors in the body. This binding leads to the modulation of gene expression and suppression of inflammatory responses. The molecular targets include various cytokines and enzymes involved in the inflammatory process .
Comparaison Avec Des Composés Similaires
Similar Compounds
11 beta-Hydroxyprogesterone: A naturally occurring steroid with similar anti-inflammatory properties.
Medroxyprogesterone acetate: A synthetic progestin with broader applications in hormone therapy.
Megestrol acetate: Another synthetic progestin used in the treatment of cancer and appetite stimulation.
Uniqueness
6 alpha-Methyl-11 beta-hydroxyprogesterone is unique due to its specific use in ophthalmology and its potent anti-inflammatory effects. Unlike other similar compounds, it is specifically formulated for topical use in the eyes, making it highly effective for treating ocular inflammation .
Propriétés
Formule moléculaire |
C22H32O3 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
(6S)-17-acetyl-11-hydroxy-6,10,13-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O3/c1-12-9-15-17-6-5-16(13(2)23)22(17,4)11-19(25)20(15)21(3)8-7-14(24)10-18(12)21/h10,12,15-17,19-20,25H,5-9,11H2,1-4H3/t12-,15?,16?,17?,19?,20?,21?,22?/m0/s1 |
Clé InChI |
GZENKSODFLBBHQ-CHMAHDFQSA-N |
SMILES isomérique |
C[C@H]1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
SMILES canonique |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


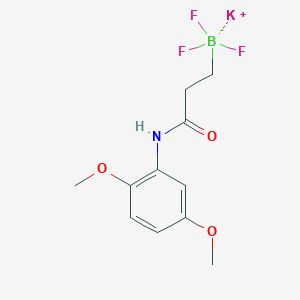
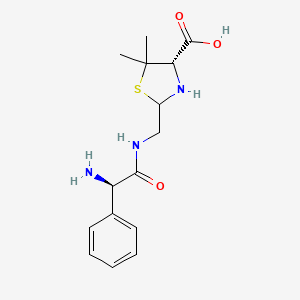
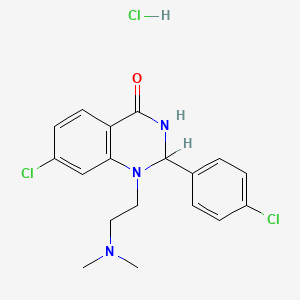


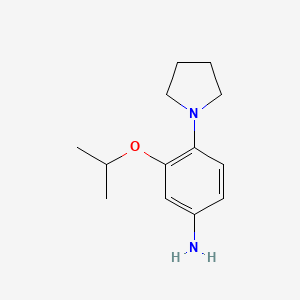

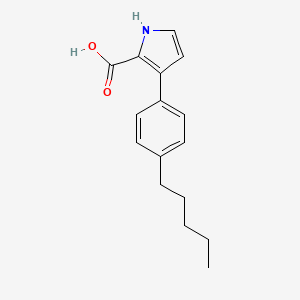

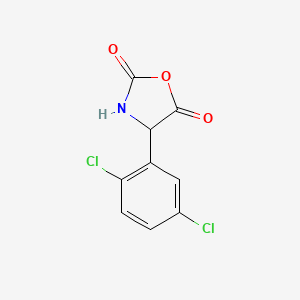

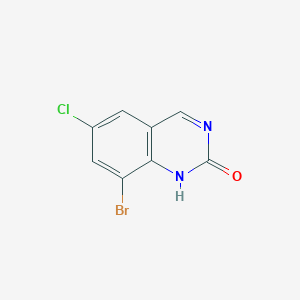
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
